7-Isocarapanaubine

Übersicht

Beschreibung

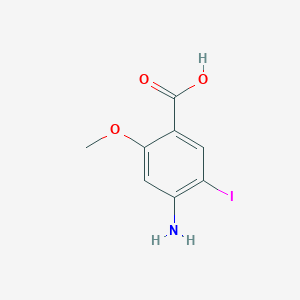

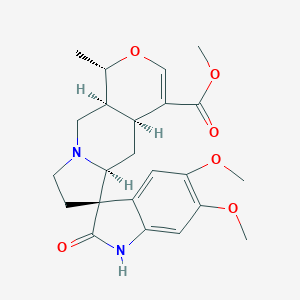

7-Isocarapanaubine is an organic compound with the chemical formula C23H28N2O6 and a molecular weight of 428.48 g/mol . It is a white crystalline solid with orange fluorescence and is soluble in acids, alcohols, and benzene solvents but insoluble in water . This compound has garnered interest in the pharmacological field due to its antibacterial, antiviral, and antitumor activities .

Vorbereitungsmethoden

7-Isocarapanaubine can be synthesized through various routes. One commonly used method involves using raspberry flavin as a raw material and obtaining the target compound through a multi-step reaction . The industrial production methods typically involve the extraction of isocarapanaubine from the barks of Ochrosia elliptica .

Analyse Chemischer Reaktionen

7-Isocarapanaubine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7-Isocarapanaubine has a wide range of scientific research applications. In chemistry, it is used as an intermediate for synthesizing other organic compounds . In biology and medicine, it has shown potential as an antibacterial, antiviral, and antitumor agent . Additionally, it exhibits anti-inflammatory and analgesic properties, which may help treat inflammation and pain-related diseases . In the industry, isocarapanaubine is used in high-throughput screening services for liposome-encapsulated small molecules .

Wirkmechanismus

The mechanism of action of isocarapanaubine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to and inhibiting the activity of certain enzymes and proteins involved in bacterial, viral, and tumor cell proliferation . The exact molecular targets and pathways are still under investigation, but its broad-spectrum activity suggests multiple mechanisms of action.

Vergleich Mit ähnlichen Verbindungen

7-Isocarapanaubine is similar to other indole alkaloids such as reserpiline, vobasine, and ochropposinine oxindole . it is unique due to its specific chemical structure and the range of biological activities it exhibits. Unlike some of its counterparts, isocarapanaubine has demonstrated significant antibacterial, antiviral, and antitumor activities, making it a valuable compound for further research and development .

Eigenschaften

IUPAC Name |

methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O6/c1-12-14-10-25-6-5-23(20(25)7-13(14)15(11-31-12)21(26)30-4)16-8-18(28-2)19(29-3)9-17(16)24-22(23)27/h8-9,11-14,20H,5-7,10H2,1-4H3,(H,24,27)/t12-,13-,14-,20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZNWMMOECVGAP-XRWSZIPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Isocarapanaubine and where is it found in nature?

A1: Isocarapanaubine is an indole alkaloid found naturally in the bark of certain plants within the Apocynaceae family. Specifically, researchers have isolated it from Neisosperma oppositifolia [, ] and Rauwolfia salicifolia [].

Q2: What is the molecular structure of Isocarapanaubine?

A2: While the provided abstracts don't explicitly detail the spectroscopic data for Isocarapanaubine, they highlight the use of various spectroscopic techniques in the structural elucidation of other isolated compounds. These techniques, including UV, IR, 1D-NMR (1H, 13C, and DEPT), 2D-NMR (COSY, NOESY, HMQC/HSQC, and HMBC) and MS (LCMS and HRESIMS) [, ], are standard methods for determining the structures of organic compounds like Isocarapanaubine.

Q3: Has any research been done on the potential biological activity of Isocarapanaubine?

A3: While the provided abstracts don't specify any biological activity for Isocarapanaubine itself, they do mention the vasorelaxant effects observed for two related beta-carboline alkaloids, Oppositinines A and B, also isolated from Neisosperma oppositifolia []. This suggests that further research into the bioactivity of Isocarapanaubine may be warranted.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,8-Triazaspiro[4.5]dec-3-en-2-one, 4-(cyclohexylamino)-1-phenyl-8-(phenylmethyl)-](/img/structure/B170715.png)